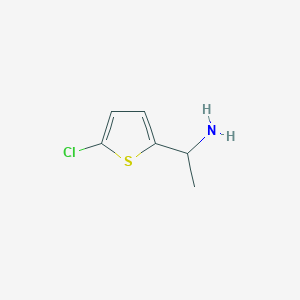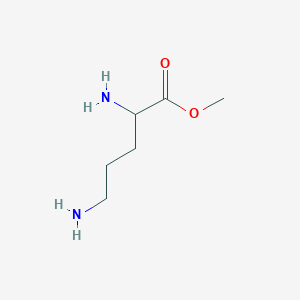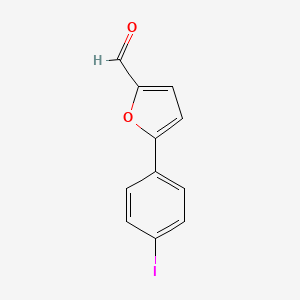
5-(4-Iodophenyl)furan-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 5-(4-Iodophenyl)furan-2-carbaldehyde can be analyzed using various spectroscopic techniques. For instance, similar compounds like 5-(4-fluorophenyl)-furan-2-carbaldehyde have been characterized using infrared and FT-Raman spectra . Density functional theory (DFT) calculations can also be performed to analyze the molecular structure .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(4-Iodophenyl)furan-2-carbaldehyde can be determined using various methods. For instance, the temperature dependence of saturated vapor pressure of similar compounds like 5-(2-nitrophenyl)furan-2-carbaldehyde has been determined using Knudsen’s effusion method . The standard enthalpies, entropies, and Gibbs energies of sublimation and evaporation of these compounds can also be calculated .Aplicaciones Científicas De Investigación
Biomass Conversion and Polymer Production Furan derivatives, such as 5-Hydroxymethylfurfural (HMF), are highlighted for their role as versatile platform chemicals that can be produced from plant biomass. These compounds are poised to serve as alternative feedstocks for the chemical industry, potentially replacing non-renewable hydrocarbon sources. The conversion of biomass to furan derivatives opens pathways for the production of monomers and polymers, indicating a significant shift towards sustainable materials and fuels. This area of research underscores the potential of furan derivatives in supporting the chemical industry's transition to biorefining, suggesting a possible application area for 5-(4-Iodophenyl)furan-2-carbaldehyde in developing new generation polymers and functional materials from renewable resources (Chernyshev, Kravchenko, & Ananikov, 2017).
Propiedades
IUPAC Name |
5-(4-iodophenyl)furan-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7IO2/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJCFJXXZJFWDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=O)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7IO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20403115 |
Source


|
| Record name | 5-(4-iodophenyl)furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64251-78-1 |
Source


|
| Record name | 5-(4-iodophenyl)furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

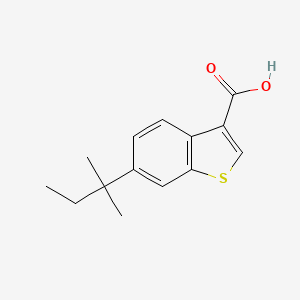
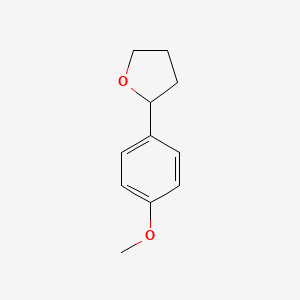
![ethyl (Z)-2-cyano-3-[3-(4-fluorophenyl)-2,1-benzisoxazol-5-yl]-2-propenoate](/img/structure/B1308598.png)
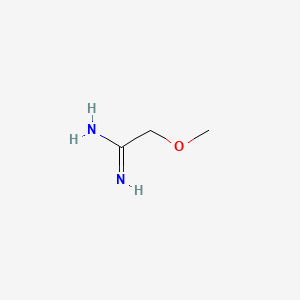
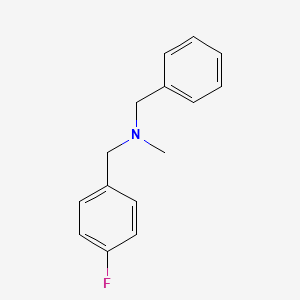
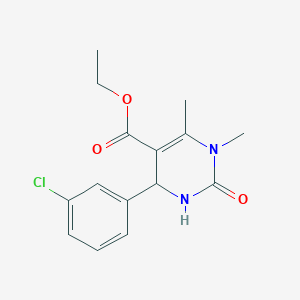
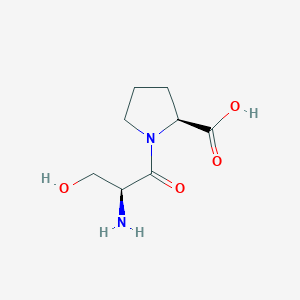
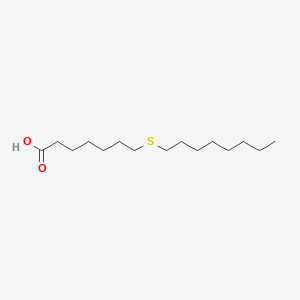
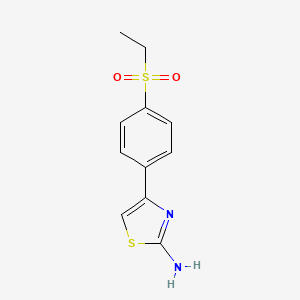
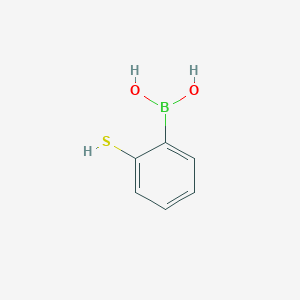
![3-[(2-iodophenyl)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B1308621.png)
